molecular formula C14H14N2O3S2 B5562131 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-thiophenecarboxamide

4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5562131
M. Wt: 322.4 g/mol
InChI Key: VVDHFDKCZKJQAQ-UHFFFAOYSA-N
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Description

The compound “4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-thiophenecarboxamide” is a complex organic molecule. It contains an isoquinoline moiety, which is a type of nitrogen-containing heterocycle . Isoquinolines are found in a number of biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isoquinoline moiety would contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the sulfonyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antineoplastic Activity

A study highlighted the synthesis and evaluation of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, demonstrating significant antineoplastic activity in mice bearing L1210 leukemia. The research underscores the potential of these compounds in cancer therapy, focusing on their optimum % T/C values against leukemia when administered at specific dosages, thereby reflecting the therapeutic promise of isoquinolinylsulfonyl derivatives in oncology. For further details, refer to the work of Liu et al. (1995) in the Journal of Medicinal Chemistry (Liu, Lin, Penketh, & Sartorelli, 1995).

Carbonic Anhydrase Inhibition

Another important application involves the inhibition of carbonic anhydrase isoenzymes I, II, IV, and XII by aromatic sulfonamide inhibitors, showcasing the effectiveness of such compounds in nanomolar concentrations. This research by Supuran et al. (2013) indicates the potential for treating conditions associated with the dysregulation of carbonic anhydrase activity. For more information, see their publication in the Journal of Enzyme Inhibition and Medicinal Chemistry (Supuran, Maresca, Gregáň, & Remko, 2013).

Tyrosine Kinase Inhibition

Research on 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, including CI-1033 in clinical trials, highlights the role of such compounds as pan-erbB tyrosine kinase inactivators. This study emphasizes the structural requirements for irreversible inhibition and potential solubility enhancement, indicating a promising avenue for cancer treatment. Detailed findings can be found in the Journal of Medicinal Chemistry by Smaill et al. (2001) (Smaill et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many isoquinoline derivatives have shown a broad range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c15-14(17)13-7-12(9-20-13)21(18,19)16-6-5-10-3-1-2-4-11(10)8-16/h1-4,7,9H,5-6,8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDHFDKCZKJQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CSC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxamide

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